molecular formula C13H12N2O B12901842 3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile CAS No. 89149-98-4

3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile

Cat. No.: B12901842
CAS No.: 89149-98-4
M. Wt: 212.25 g/mol
InChI Key: XCWDBIUGBNRURK-UHFFFAOYSA-N
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Description

3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile is an organic compound with the molecular formula C₁₃H₁₂N₂O. It belongs to the class of oxazole derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a nitrile group (-CN) attached to a propanenitrile chain, which is further connected to an oxazole ring substituted with a methyl and phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-phenyloxazole with a suitable nitrile precursor in the presence of a base such as sodium cyanide . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dilute acids or bases, followed by acidification.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The oxazole ring and nitrile group can interact with various enzymes and receptors, leading to modulation of biological activities. For example, the compound may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile is unique due to the presence of both the oxazole ring and the nitrile group, which confer distinct chemical reactivity and biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development .

Properties

CAS No.

89149-98-4

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile

InChI

InChI=1S/C13H12N2O/c1-10-15-13(11-6-3-2-4-7-11)12(16-10)8-5-9-14/h2-4,6-7H,5,8H2,1H3

InChI Key

XCWDBIUGBNRURK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CCC#N)C2=CC=CC=C2

Origin of Product

United States

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